molecular formula C7H3Cl2N3 B572754 2,4-Dichloropyrido[4,3-d]pyrimidine CAS No. 1215074-43-3

2,4-Dichloropyrido[4,3-d]pyrimidine

Cat. No.: B572754
CAS No.: 1215074-43-3
M. Wt: 200.022
InChI Key: AAJVUQZMEROLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrido[4,3-d]pyrimidine ring system. It has a molecular formula of C7H3Cl2N3 and a molecular weight of 200.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloropyrido[4,3-d]pyrimidine can be synthesized through various methods. One common approach involves the chlorination of pyrido[4,3-d]pyrimidine using reagents such as sulfuryl chloride or phosphorus pentachloride . Another method includes the direct chlorination of 2,4-dihydroxypyrido[4,3-d]pyrimidine with thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloropyrido[3,4-d]pyrimidine
  • 2,4-Dichloropyrido[2,3-d]pyrimidine
  • 2,4-Dichloropyrido[3,2-d]pyrimidine

Uniqueness

2,4-Dichloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the resulting chemical properties. Compared to other similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,4-dichloropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJVUQZMEROLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744643
Record name 2,4-Dichloropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215074-43-3
Record name 2,4-Dichloropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.